molecular formula C22H22N2O B448877 1-(3,3-Diphenylpropyl)-3-phenylurea

1-(3,3-Diphenylpropyl)-3-phenylurea

Cat. No.: B448877
M. Wt: 330.4g/mol
InChI Key: FWBHUKDGHMRVOX-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropyl)-3-phenylurea (CAS: 550307-60-3) is a synthetic urea derivative with the molecular formula C₂₂H₂₂N₂O and an average molecular mass of 330.431 g/mol . Its structure features a central urea group (-NH-CO-NH-) flanked by a 3,3-diphenylpropyl chain and a phenyl group.

Key identifiers include:

  • ChemSpider ID: 734297
  • Synonyms: N-(3,3-Diphenylpropyl)-N′-phenylurea, AGN-PC-0JWUMI
  • IUPAC Name: this compound

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-3-phenylurea

InChI

InChI=1S/C22H22N2O/c25-22(24-20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,23,24,25)

InChI Key

FWBHUKDGHMRVOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea and Thiourea Derivatives

Bis-Urea/Bis-Thiourea Compounds

Compounds such as 21–25 (e.g., 1,12-bis-{3-[1-(3,3-diphenylpropyl)ureado]}-4,9-diazadodecane) share the 3,3-diphenylpropyl-urea motif but incorporate extended alkyl chains and thiourea substitutions. These modifications influence their roles as lysine-specific demethylase 1 (LSD1) inhibitors :

Compound Substituent Yield (%) Activity (LSD1 Inhibition) Notes
21 (Bis-urea) 4,9-diazadodecane 90 Moderate Higher solubility in polar solvents
22 (Bis-thiourea) 4,9-diazadodecane 92 Enhanced Thiourea improves metal-binding affinity
25 2,2-Diphenylethyl 90 Reduced Shorter chain lowers potency

Key Insight : Thiourea derivatives (e.g., 22 ) exhibit stronger LSD1 inhibition due to improved sulfur-mediated interactions, whereas chain length modulates solubility and target engagement .

CPPU (1-(2-Chloropyridin-4-yl)-3-phenylurea)

Used agriculturally to increase fruit size, CPPU replaces the diphenylpropyl group with a chloropyridinyl moiety. Studies on kiwifruit show that higher concentrations (20–50 ppm) reduce fruit quality and storability by altering sugar-acid ratios and accelerating ethylene release .

Property 1-(3,3-Diphenylpropyl)-3-phenylurea CPPU
Molecular Weight 330.43 g/mol 245.68 g/mol
Application Therapeutic (CCR5 antagonism) Agricultural growth regulator
Toxicity Low (preclinical data) Dose-dependent phytotoxicity

CCR5 Antagonists with Piperidinyl/Phenylacetamide Groups

Pfizer and AstraZeneca developed analogs like UK-107,543 (a piperidinyl-based CCR5 antagonist) by replacing the urea group with piperidine or amide functionalities. QSAR models highlight critical parameters for CCR5 binding:

  • Lipophilicity (CLogP) : Optimal range (3.5–4.5) enhances membrane permeability .
  • LUMO Energy : Lower values (e.g., -1.2 eV) correlate with stronger receptor interactions .
  • Substituent Effects : Guanidine derivatives show 10-fold higher potency than urea analogs due to cationic charge complementarity with CCR5’s acidic residues .
QSAR Model Performance
Dataset R² (Training) R² (Validation) Key Descriptors
39 Compounds 0.801 0.921 CLogP, LUMO, ChiInf3

Antimicrobial Urea Derivatives

Triclocarban (1-(3,4-Dichlorophenyl)-3-phenylurea) shares the phenylurea core but includes dichlorophenyl groups, enhancing its antimicrobial activity. It is widely used in soaps and plastics but faces regulatory scrutiny due to endocrine-disruption risks .

Property This compound Triclocarban
Chlorine Substituents None 3,4-Dichloro
LogP 5.2 4.1
Primary Use HIV therapy Antimicrobial agent

Non-Urea Derivatives with Diphenylpropyl Moieties

Prozapine (1-(3,3-Diphenylpropyl)hexamethylenimine) replaces the urea group with a hexamethylenimine ring, shifting its application to anticholinergic therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3,3-Diphenylpropyl)-3-phenylurea, and how can purity be optimized?

  • Answer : The compound can be synthesized via multi-step organic reactions, such as nucleophilic substitution followed by urea formation. For example, analogous syntheses involve reacting precursors like 3-chloropropanol with phenylurea derivatives under reflux conditions, followed by cyclization using trifluoroacetic acid (TFA) to stabilize intermediates . Purification is typically achieved through crystallization (e.g., using glyme as a solvent) or column chromatography with silica gel. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To verify substituent positions and confirm the absence of unreacted precursors.
  • HPLC-MS : For assessing purity and detecting trace impurities.
  • FT-IR : To identify functional groups like urea carbonyl (C=O stretch ~1640 cm⁻¹) and aromatic C-H bonds.
  • Melting Point Analysis : Consistency with literature values (e.g., 183–190°C for related phenylurea derivatives) ensures crystallinity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Answer : Although comprehensive toxicological data are limited, standard precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can QSAR models be applied to optimize the biological activity of this compound derivatives?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) studies involve:

  • Descriptor Calculation : Use software like MOE or Schrodinger to compute electronic (e.g., logP, H-bond donors) and steric parameters.
  • Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to predict CCR5 binding affinity, as demonstrated in analogues with R² > 0.85 .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -SO₂Me) at specific positions to enhance receptor interactions .

Q. What computational strategies elucidate the compound’s interaction with biological targets like CCR5?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can map binding modes. For example:

  • Docking : Align the diphenylpropyl moiety into CCR5’s hydrophobic pocket, with the urea group forming H-bonds with Glu283 .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy (ΔG ~ -9.2 kcal/mol for high-affinity analogues) .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Answer : Systematic modifications (e.g., alkyl chain elongation, aryl substitution) can be evaluated via:

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and CYP450 inhibition.
  • Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Q. What experimental approaches resolve contradictions in reported toxicity data for phenylurea derivatives?

  • Answer : Discrepancies arise from varying assay conditions. Standardize protocols:

  • In Vitro Toxicity : MTT assays on HepG2 cells (IC50 determination).
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential.
  • Comparative Studies : Cross-reference results with structurally similar compounds (e.g., 1-Methyl-3,3-diphenylurea) to identify structure-toxicity trends .

Methodological Resources

  • Synthesis : Refer to protocols for tetrahydropyrimidin-2-one derivatives using TFA-mediated cyclization .
  • Computational Tools : Open-source platforms like RDKit for descriptor generation .
  • Safety Data : Consult SDS sheets emphasizing limited toxicological data and precautionary handling .

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